4-Ethylbenzenesulfonyl chloride

Physical State Process Chemistry Automated Synthesis

4-Ethylbenzenesulfonyl chloride (CAS 16712-69-9) is a para-substituted aromatic sulfonyl chloride with the molecular formula C₈H₉ClO₂S and a molecular weight of 204.67 g/mol. It is classified as a corrosive, moisture-sensitive liquid (melting point 8–12 °C, boiling point 134 °C at 760 mmHg) that reacts vigorously with water and nucleophiles.

Molecular Formula C8H9ClO2S
Molecular Weight 204.67 g/mol
CAS No. 16712-69-9
Cat. No. B097476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylbenzenesulfonyl chloride
CAS16712-69-9
Molecular FormulaC8H9ClO2S
Molecular Weight204.67 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C8H9ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3
InChIKeyLACFLXDRFOQEFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylbenzenesulfonyl Chloride (CAS 16712-69-9) for Procurement: Baseline Chemical Identity and Commercial Specifications


4-Ethylbenzenesulfonyl chloride (CAS 16712-69-9) is a para-substituted aromatic sulfonyl chloride with the molecular formula C₈H₉ClO₂S and a molecular weight of 204.67 g/mol [1]. It is classified as a corrosive, moisture-sensitive liquid (melting point 8–12 °C, boiling point 134 °C at 760 mmHg) that reacts vigorously with water and nucleophiles [2]. Commercially, it is supplied as a colorless to light-yellow clear liquid with typical purities of 97% or higher, and is utilized primarily as an electrophilic sulfonylating reagent in the synthesis of sulfonamides, sulfonate esters, and agrochemical intermediates [3].

Why 4-Ethylbenzenesulfonyl Chloride Cannot Be Replaced by Generic Sulfonyl Chlorides


The selection of an aromatic sulfonyl chloride for a given synthetic route is non-trivial, as even minor variations in the para-substituent fundamentally alter physical state, reactivity, and solubility. 4-Ethylbenzenesulfonyl chloride, unlike its solid analogs tosyl chloride (4-methyl) and 4-chlorobenzenesulfonyl chloride, is a liquid at room temperature (mp 8–12 °C) [1], which directly influences handling protocols, dosing precision in automated synthesis, and compatibility with non-polar reaction media. Furthermore, the electron-donating ethyl group modulates the electrophilicity of the sulfonyl center compared to the inductively withdrawing chlorine, impacting reaction kinetics and the stability of resulting sulfonate esters . The following evidence demonstrates that these differences translate into quantifiable and operationally meaningful selection criteria.

Quantitative Evidence for Selecting 4-Ethylbenzenesulfonyl Chloride over Structural Analogs


Liquid vs. Solid Physical State: Impact on Process Design and Automation

4-Ethylbenzenesulfonyl chloride is a clear liquid at standard ambient temperatures (melting point 8–12 °C), whereas its closest analogs, 4-methylbenzenesulfonyl chloride (tosyl chloride) and 4-chlorobenzenesulfonyl chloride, are crystalline solids at room temperature (melting points 65–69 °C and 50–52 °C, respectively) [1][2]. This difference in physical state enables direct liquid transfer and precise volumetric dosing of 4-ethylbenzenesulfonyl chloride without the need for pre-dissolution or melting, reducing operational steps and improving reproducibility in automated liquid-handling systems.

Physical State Process Chemistry Automated Synthesis Handling

Enhanced Organic Solvent Solubility for Homogeneous Reaction Conditions

4-Ethylbenzenesulfonyl chloride is fully soluble in ethanol, acetone, and toluene . In contrast, tosyl chloride exhibits limited solubility in non-polar aromatic solvents and is typically used as a suspension or requires more polar solvents [1]. The superior solubility of the 4-ethyl analog in toluene and acetone allows for homogeneous reaction mixtures, which can lead to faster reaction rates, higher yields, and simplified work-up procedures compared to heterogeneous reactions with solid sulfonyl chlorides.

Solubility Reaction Medium Solvent Compatibility Sulfonylation

Near-Quantitative Synthetic Yield in Sulfonamide Formation

In the production of 4-ethylbenzenesulfonamide via amidation, 4-ethylbenzenesulfonyl chloride has been reported to achieve a yield of approximately 100% of theory [1]. This near-quantitative conversion under optimized conditions demonstrates the compound's high reactivity and suitability for efficient, high-yield transformations, which is a critical factor in minimizing raw material costs and waste in industrial settings.

Sulfonamide Synthesis Reaction Yield Pharmaceutical Intermediate Process Efficiency

Distinct Lipophilicity (LogP) Profile for Designing Bioactive Sulfonamides

The calculated octanol-water partition coefficient (XLogP3) for 4-ethylbenzenesulfonyl chloride is 2.8 [1]. In comparison, tosyl chloride (4-methyl) has a LogP of approximately 2.0, and 4-chlorobenzenesulfonyl chloride has a LogP of approximately 2.4 [2][3]. The higher lipophilicity conferred by the ethyl group (ΔLogP ≈ +0.8 vs. methyl, +0.4 vs. chloro) alters the physicochemical properties of the resulting sulfonamide products, potentially influencing membrane permeability, protein binding, and metabolic stability in drug candidates.

Lipophilicity Drug Design Pharmacokinetics Structure-Activity Relationship

Higher Boiling Point for Enhanced Thermal Stability in Reactions

4-Ethylbenzenesulfonyl chloride has a boiling point of 134 °C at 760 mmHg , which is comparable to that of tosyl chloride (134 °C at 10 mmHg) [1] but significantly higher than that of 4-chlorobenzenesulfonyl chloride (141 °C at 15 mmHg, which equates to a lower boiling point at atmospheric pressure) [2]. The higher boiling point relative to the 4-chloro analog provides a wider liquid range and greater thermal tolerance during exothermic sulfonylations or distillative work-ups, reducing the risk of decomposition or hazardous vapor generation.

Boiling Point Thermal Stability Reaction Conditions Safety

Optimal Application Scenarios for 4-Ethylbenzenesulfonyl Chloride Based on Quantitative Differentiation


High-Throughput and Automated Sulfonamide Library Synthesis

Given its liquid state at room temperature (mp 8–12 °C) and excellent solubility in common organic solvents (ethanol, acetone, toluene), 4-ethylbenzenesulfonyl chloride is ideally suited for automated liquid-handling workstations and high-throughput parallel synthesis of sulfonamide libraries. Researchers can dispense precise volumes without solid weighing, and homogeneous reaction mixtures ensure consistent kinetics across diverse amine substrates .

Large-Scale Production of 4-Ethylbenzenesulfonamide Intermediates

The near-quantitative yield (~100% of theory) reported for the amidation of 4-ethylbenzenesulfonyl chloride makes it a cost-effective choice for the industrial manufacture of 4-ethylbenzenesulfonamide and related agrochemical or pharmaceutical intermediates. The high atom economy and reduced waste generation align with green chemistry principles and improve overall process economics [1].

Design and Synthesis of Lipophilic Sulfonamide-Based Drug Candidates

The elevated LogP value (2.8) conferred by the ethyl substituent, compared to methyl (LogP ≈ 2.0) or chloro (LogP ≈ 2.4) analogs, provides medicinal chemists with a distinct lipophilicity profile for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of sulfonamide-containing leads. 4-Ethylbenzenesulfonyl chloride is therefore the preferred building block when a modest increase in logP is desired without introducing a halogen [2][3][4].

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